molecular formula C14H8BrClN2O B5600539 2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B5600539
M. Wt: 335.58 g/mol
InChI Key: KYKJBVPFTHVCGH-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-bromobenzohydrazide with 2-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable nucleophiles.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction reactions can modify the functional groups on the phenyl rings.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with biological targets effectively.

    Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific enzymes or receptors, disrupting cellular processes, and leading to antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-(2-bromophenyl)-1,3,4-oxadiazole
  • 2-(4-fluorophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
  • 2-(4-methylphenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Uniqueness

2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with biological targets. This distinct structure may result in different biological activities and applications compared to similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKJBVPFTHVCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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